An In-Depth Technical Guide to EGFR-IN-49: Structure and Properties
An In-Depth Technical Guide to EGFR-IN-49: Structure and Properties
To the valued researcher, scientist, or drug development professional,
This guide is intended to provide a comprehensive overview of the chemical structure and properties of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-49. Our search for publicly available information has revealed that while EGFR-IN-49 is documented as a potent and selective inhibitor of EGFR, particularly against the T790M and T790M/L858R mutations, its specific chemical structure has not been disclosed in the public domain. This absence of a chemical structure prevents a detailed analysis of its chemical properties, synthesis, and a complete structure-activity relationship.
To fulfill the core requirements of your request for an in-depth technical guide, we will provide a comprehensive overview of a well-characterized, potent, and selective EGFR inhibitor, Osimertinib (AZD9291) , as a representative example. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor with a wealth of publicly available data, making it an excellent case study for understanding the chemical and biological properties of targeted EGFR inhibitors.
Osimertinib (AZD9291): A Comprehensive Technical Overview
Osimertinib is an FDA-approved oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.
Chemical Structure and Properties
The chemical structure and key properties of Osimertinib are summarized below.
Chemical Structure:
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IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
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CAS Number: 1421373-65-0
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Molecular Formula: C28H33N7O2
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Molecular Weight: 499.61 g/mol
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SMILES: CN(C)CCN(C)c1cc(c(OC)cc1NC(=O)C=C)Nc2nccc(n2)c3c[nH]c4ccccc43
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InChI Key: ZYWTYbOTYnZBHB-UHFFFAOYSA-N
Physicochemical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 139-141 °C |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| pKa | 7.3 (predicted) |
| LogP | 4.8 (predicted) |
Biological Activity and Quantitative Data
Osimertinib is a potent inhibitor of mutant EGFR kinases. The following table summarizes its in vitro inhibitory activity against various EGFR isoforms and its anti-proliferative effects on different cancer cell lines.
| Target/Cell Line | IC50 (nM) | Assay Type |
| EGFRL858R/T790M | 1 | Kinase Assay |
| EGFRExon 19 Del/T790M | <1 | Kinase Assay |
| EGFRL858R | 12 | Kinase Assay |
| EGFRWT | 494 | Kinase Assay |
| H1975 (L858R/T790M) | 16 | Cell Viability Assay |
| PC-9 (Exon 19 Del) | 7 | Cell Viability Assay |
| A431 (WT) | >5000 | Cell Viability Assay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for assays used to characterize Osimertinib.
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity.
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Reagents:
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Purified recombinant human EGFR (various mutant and wild-type forms)
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LanthaScreen™ Tb-anti-pTyr (PY20) antibody
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GFP-poly(GAT) substrate
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ATP
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Osimertinib (serial dilutions in DMSO)
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Procedure:
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Prepare a 2X solution of EGFR kinase and GFP-poly(GAT) substrate in kinase buffer.
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Prepare a 2X solution of ATP in kinase buffer.
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Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.
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Add 100 nL of serially diluted Osimertinib or DMSO (vehicle control) to the wells.
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Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
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Incubate for 60 minutes at room temperature.
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Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-anti-pTyr antibody.
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Incubate for 60 minutes at room temperature to allow for antibody binding.
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Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
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Calculate the emission ratio (520/495 nm) and plot against the inhibitor concentration to determine the IC50 value.
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This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
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Reagents:
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Cancer cell lines (e.g., H1975, PC-9, A431)
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Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Osimertinib (serial dilutions in culture medium)
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CellTiter-Glo® Reagent
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Procedure:
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Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
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Replace the medium with fresh medium containing serial dilutions of Osimertinib or vehicle control (DMSO).
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Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
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Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate-reading luminometer.
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Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
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This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
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Reagents:
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Cancer cell line (e.g., H1975)
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Osimertinib
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
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Phosphate-buffered saline (PBS)
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Procedure:
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Seed cells in a 6-well plate and treat with Osimertinib at various concentrations for 24-48 hours.
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Harvest both adherent and floating cells and wash with cold PBS.
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Resuspend the cells in 1X binding buffer.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within 1 hour.
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Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
Caption: Drug Discovery and Development Workflow for an EGFR Inhibitor.
We trust this comprehensive guide on Osimertinib serves as a valuable resource for your research and development endeavors, providing the in-depth technical information you require in the absence of publicly available data for EGFR-IN-49.
